Cas no 2387221-08-9 (1-(iodomethyl)-2-oxabicyclo3.1.1heptane)
1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane is a bicyclic ether derivative featuring an iodomethyl functional group, which enhances its reactivity in synthetic applications. The strained bicyclic structure and the presence of both oxygen and iodine make it a versatile intermediate for ring-opening reactions, cross-coupling processes, and cycloadditions. Its unique scaffold is particularly valuable in medicinal chemistry for constructing complex heterocycles or as a precursor for functionalized frameworks. The iodine moiety allows for further derivatization via halogen exchange or nucleophilic substitution, offering flexibility in synthetic routes. This compound is suitable for researchers exploring novel reaction pathways or developing pharmacologically active molecules with constrained geometries.
2387221-08-9 structure
Product Name:1-(iodomethyl)-2-oxabicyclo3.1.1heptane
CAS No:2387221-08-9
MF:C7H11IO
MW:238.066114664078
MDL:MFCD32667697
CID:5673610
PubChem ID:146155336
Update Time:2025-06-08
1-(iodomethyl)-2-oxabicyclo3.1.1heptane Chemical and Physical Properties
Names and Identifiers
-
- 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane
- 2387221-08-9
- EN300-7462508
- EN300-26664556
- (1r,5s)-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane
- 2-Oxabicyclo[3.1.1]heptane, 1-(iodomethyl)-
- 1-(iodomethyl)-2-oxabicyclo3.1.1heptane
- F93598
- MFCD32667697
-
- MDL: MFCD32667697
- Inchi: 1S/C7H11IO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5H2
- InChI Key: RSTBLETYZTVRBM-UHFFFAOYSA-N
- SMILES: ICC12CC(CCO1)C2
Computed Properties
- Exact Mass: 237.98546g/mol
- Monoisotopic Mass: 237.98546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.818±0.06 g/cm3(Predicted)
- Boiling Point: 241.8±13.0 °C(Predicted)
1-(iodomethyl)-2-oxabicyclo3.1.1heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26664556-0.05g |
(1r,5s)-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
2387221-08-9 | 95.0% | 0.05g |
$912.0 | 2025-03-11 | |
| Enamine | EN300-26664556-0.1g |
(1r,5s)-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
2387221-08-9 | 95.0% | 0.1g |
$956.0 | 2025-03-11 | |
| Enamine | EN300-26664556-0.25g |
(1r,5s)-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
2387221-08-9 | 95.0% | 0.25g |
$999.0 | 2025-03-11 | |
| Enamine | EN300-26664556-0.5g |
(1r,5s)-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
2387221-08-9 | 95.0% | 0.5g |
$1043.0 | 2025-03-11 | |
| Enamine | EN300-26664556-1.0g |
(1r,5s)-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
2387221-08-9 | 95.0% | 1.0g |
$1086.0 | 2025-03-11 | |
| Enamine | EN300-26664556-2.5g |
(1r,5s)-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
2387221-08-9 | 95.0% | 2.5g |
$2127.0 | 2025-03-11 | |
| Enamine | EN300-26664556-5.0g |
(1r,5s)-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
2387221-08-9 | 95.0% | 5.0g |
$3147.0 | 2025-03-11 | |
| Enamine | EN300-26664556-10.0g |
(1r,5s)-1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
2387221-08-9 | 95.0% | 10.0g |
$4667.0 | 2025-03-11 | |
| Enamine | EN300-7462508-0.05g |
1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
2387221-08-9 | 95% | 0.05g |
$252.0 | 2023-09-12 | |
| Enamine | EN300-7462508-0.1g |
1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane |
2387221-08-9 | 95% | 0.1g |
$376.0 | 2023-09-12 |
1-(iodomethyl)-2-oxabicyclo3.1.1heptane Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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